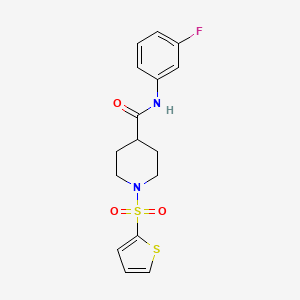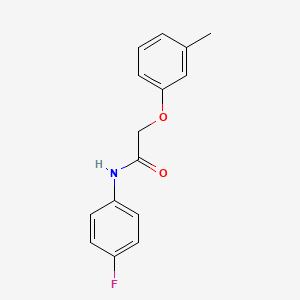METHANONE](/img/structure/B5608634.png)
[4-(2-FURYLMETHYL)PIPERAZINO](3-PYRIDYL)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a furylmethyl group and a pyridylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine ring, followed by the introduction of the furylmethyl group and the pyridylmethanone group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency and support green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(2-FURYLMETHYL)PIPERAZINOMETHANONE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their biological activities.
Piperazine derivatives: These compounds also feature a piperazine ring and are studied for their therapeutic potential.
Uniqueness
4-(2-FURYLMETHYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and a pyridylmethanone group makes it a versatile scaffold for drug discovery and other applications.
Propiedades
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(13-3-1-5-16-11-13)18-8-6-17(7-9-18)12-14-4-2-10-20-14/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEYKICZHGBEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5608562.png)
![N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5608568.png)
![3-[(3-bromo-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5608580.png)

![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxotetrahydro-4H-imidazol-4-yliden)-4H-pyrrolo[3,2,1-ij]quinolin-2-one](/img/structure/B5608601.png)
![N-(2,2,6,6-tetramethyl-4-piperidyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5608603.png)
![(4S*)-4-(methoxymethyl)-1-[5-(methoxymethyl)-2-furoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5608607.png)
![N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}-1-naphthamide](/img/structure/B5608611.png)
![4-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-1-phenyl-2-piperazinone](/img/structure/B5608614.png)

![3-ethyl-6-[(2-phenylpyrrolidin-1-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5608629.png)
![N-[(3R,4S)-1-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]-3-methoxypropanamide](/img/structure/B5608644.png)
![N-({N'-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5608649.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5608651.png)
